

Application Note: Analysis of Isavuconazole-d4 in Environmental Samples

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Compound of Interest		
Compound Name:	Isavuconazole-d4	
Cat. No.:	B584089	Get Quote

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Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. With the increasing use of pharmaceutical compounds, there is a growing concern about their potential environmental fate and impact. The development of robust analytical methods for the detection of these compounds in environmental matrices is crucial for monitoring their presence and persistence. **Isavuconazole-d4**, a deuterated stable isotope of isavuconazole, serves as an ideal internal standard for quantification by mass spectrometry, ensuring accuracy and precision in analytical measurements.[1][2]

This application note provides a detailed protocol for the determination of isavuconazole in environmental water and soil samples using **Isavuconazole-d4** as an internal standard. The methodology is based on established analytical principles for the extraction and quantification of azole antifungals from environmental matrices, employing solid-phase extraction (SPE) for water samples and ultrasonic-assisted extraction (USE) for soil samples, followed by analysis with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Experimental Protocols Water Sample Analysis

a. Sample Preparation: Solid-Phase Extraction (SPE)

Methodological & Application





This protocol is adapted from established methods for the extraction of azole antifungals from aqueous matrices.

- Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze within 48 hours. If longer storage is needed, acidify to pH 2-3 with sulfuric acid and store at 4°C for up to 28 days.
- Fortification with Internal Standard: To a 500 mL water sample, add a known concentration of Isavuconazole-d4 (e.g., 100 ng/L).
- SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
- Elution: Elute the analytes from the cartridge with 2 x 4 mL of methanol.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for UHPLC-MS/MS analysis.

b. UHPLC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase:



- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) will be used for quantification.

Soil and Sediment Sample Analysis

a. Sample Preparation: Ultrasonic-Assisted Extraction (USE) and SPE Cleanup

This protocol is based on methods for the extraction of triazole fungicides from solid environmental matrices.

- Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
- Fortification with Internal Standard: To 10 g of the homogenized sample in a centrifuge tube, add a known concentration of **Isavuconazole-d4** (e.g., 10 ng/g).
- Extraction:
 - Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
 - Vortex for 1 minute to ensure thorough mixing.
 - Place the sample in an ultrasonic bath for 15 minutes.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
 - Collect the supernatant.



- Repeat the extraction process on the residue with another 20 mL of the extraction solvent.
- Combine the supernatants.
- SPE Cleanup:
 - Dilute the combined supernatant with deionized water to reduce the organic solvent concentration to <10%.
 - Proceed with the SPE cleanup as described in the water sample analysis protocol (Section 1.a), starting from the "Sample Loading" step.
- Concentration and Reconstitution: Follow the same procedure as for water samples.

b. UHPLC-MS/MS Analysis

The instrumental analysis conditions are the same as described for water samples (Section 1.b).

Data Presentation

Table 1: Proposed UHPLC-MS/MS Parameters for Isavuconazole and Isavuconazole-d4

Parameter	Isavuconazole	Isavuconazole-d4 (Internal Standard)
Precursor Ion (m/z)	438.1	442.1
Product Ion 1 (m/z) - Quantifier	214.9	218.9
Product Ion 2 (m/z) - Qualifier	368.9	372.9
Collision Energy (eV)	To be optimized	To be optimized
Dwell Time (ms)	To be optimized	To be optimized

Note: The specific m/z transitions and collision energies should be optimized for the specific instrument used. The provided values are based on published data for clinical analysis.[3]

Table 2: Hypothetical Method Validation Data for Isavuconazole in Environmental Samples



Matrix	Linearity Range	R²	LOD	LOQ	Recovery (%)	RSD (%)
Surface Water	1 - 500 ng/L	>0.995	0.3 ng/L	1 ng/L	85 - 105	< 10
Wastewate r Effluent	5 - 1000 ng/L	>0.995	1.5 ng/L	5 ng/L	80 - 110	< 15
Soil	0.5 - 250 ng/g	>0.995	0.15 ng/g	0.5 ng/g	75 - 115	< 15
Sediment	0.5 - 250 ng/g	>0.995	0.2 ng/g	0.5 ng/g	70 - 120	< 20

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. These values are illustrative and based on typical performance for analytical methods of similar compounds in these matrices.

Visualizations



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Caption: Workflow for the analysis of isavuconazole in water samples.





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Caption: Workflow for the analysis of isavuconazole in soil and sediment.

Conclusion

The described methodologies provide a robust framework for the quantification of isavuconazole in environmental water and soil samples. The use of **Isavuconazole-d4** as an internal standard is critical for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response. These protocols can be adapted and validated by environmental monitoring laboratories and researchers to assess the environmental occurrence of this important antifungal agent.

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